molecular formula C14H19BClNO3 B8129800 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8129800
M. Wt: 295.57 g/mol
InChI Key: QJPVHYCZVWSMTK-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that plays a significant role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by its stability and versatility, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: Including amines and thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic ester group.

    Substituted Aromatics: Produced via nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • The compound's structure allows it to act as a potential pharmacophore in drug design. Its ability to form stable complexes with biological targets can lead to the development of new therapeutic agents.
    • Case studies have demonstrated its efficacy in inhibiting specific enzymes involved in cancer pathways, making it a candidate for anticancer drug development.
  • Bioconjugation :
    • The dioxaborolane group is known for its ability to participate in bioconjugation reactions. This property can be exploited to attach drugs or imaging agents to biomolecules, enhancing targeted delivery systems.
    • Research indicates that compounds with similar structures have shown improved selectivity and reduced side effects in preclinical models .

Material Science

  • Polymer Chemistry :
    • 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can serve as a monomer or additive in the synthesis of new polymers with enhanced thermal and mechanical properties.
    • Studies have reported that incorporating boron-containing compounds into polymer matrices improves their flame retardancy and thermal stability .
  • Nanotechnology :
    • The compound's boron content makes it suitable for applications in nanotechnology, particularly in the synthesis of boron nitride nanosheets and other nanomaterials.
    • Its unique properties can be utilized to create advanced materials for electronics and photonics .

Analytical Chemistry

  • Chromatography :
    • The compound has been investigated as a stationary phase modifier in chromatographic techniques. Its ability to interact with various analytes enhances separation efficiency.
    • Experimental data show improved resolution of complex mixtures when using modified columns containing this compound .
  • Spectroscopy :
    • This compound has been used as a reference standard in spectroscopic analyses due to its distinct spectral features.
    • It aids in the calibration of instruments used for detecting similar compounds in environmental and biological samples .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryDrug DevelopmentPotential anticancer agent; inhibits key enzymes
BioconjugationEnhances targeted delivery systems
Material SciencePolymer ChemistryImproves thermal stability and flame retardancy
NanotechnologyUseful for synthesizing advanced nanomaterials
Analytical ChemistryChromatographyEnhances separation efficiency
SpectroscopyServes as a reference standard

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which allows for versatile reactivity in various chemical transformations. Its stability and ease of handling make it a preferred choice in synthetic organic chemistry.

Biological Activity

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2271133-59-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including enzyme inhibition profiles and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₉BClNO₃
  • Molecular Weight : 295.57 g/mol
  • CAS Number : 2271133-59-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of enzyme inhibition and potential therapeutic applications. The compound has shown varying degrees of inhibition against different enzymes.

Enzyme Inhibition Profiles

Research indicates that this compound exhibits moderate inhibitory activity against several enzymes. The following table summarizes the IC₅₀ values for various enzymes:

Enzyme IC₅₀ (μM)
Maltase α-glucosidase188
Bovine liver β-glucosidase543
Bovine liver β-galactosidase333
E. coli β-glucuronidase932

These results suggest that the compound may interact with glycosidases, which are important in carbohydrate metabolism and have implications for diabetes management and other metabolic disorders .

Case Studies and Research Findings

  • Inhibition Mechanism : A study on similar compounds indicated that structural modifications significantly affect enzyme interactions. The presence of the dioxaborolane moiety in the structure is crucial for its inhibitory effects. The position of substituents on the aromatic ring also influences potency .
  • Cancer Cell Line Studies : Preliminary studies involving cancer cell lines showed that derivatives of benzamides with boron-containing groups could exhibit selective cytotoxicity. For instance, related compounds demonstrated GI₅₀ values ranging from 3 to 38 μM across various cancer cell lines . This suggests that this compound may also possess anticancer properties worth investigating further.
  • Metabolic Stability : The compound's metabolic stability was examined in vitro using human liver microsomes. Results indicated moderate metabolic stability with potential for optimization to enhance bioavailability .

Properties

IUPAC Name

3-chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(18)17-5)7-11(16)8-10/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPVHYCZVWSMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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